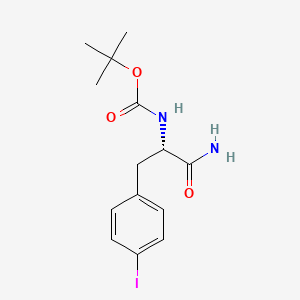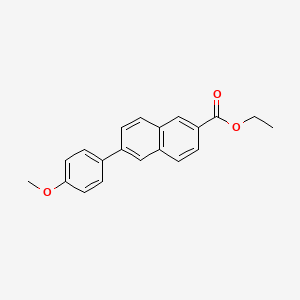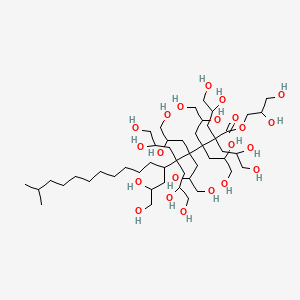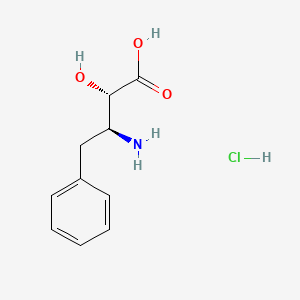
Isobutyraldehyde-D7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyraldehyde, also known as 2-Methylpropanal, is a chemical compound with the formula (CH3)2CHCHO . It is an aldehyde, isomeric with n-butyraldehyde (butanal) . It is a colorless volatile liquid with a pungent, straw-like odor . Isobutyraldehyde-D7 has a molecular formula of C4HD7O and a molecular weight of 79.15 .
Synthesis Analysis
Isobutyraldehyde is produced industrially by the hydroformylation of propene . In the context of butanol fuel, isobutyraldehyde is of interest as a precursor to isobutanol . It can also be produced using engineered bacteria . A paper discusses the direct synthesis of isobutyraldehyde from methanol and ethanol on Cu–Mg/Ti-SBA-15 catalysts . Another paper discusses the renewable synthesis of n-butyraldehyde from glucose by engineered Escherichia coli .Molecular Structure Analysis
The molecular formula of Isobutyraldehyde is C4H8O . For Isobutyraldehyde-D7, the molecular formula is C4HD7O .Chemical Reactions Analysis
Isobutyraldehyde undergoes asymmetric Michael addition reaction with β-nitroalkenes to give quaternary carbon-containing nitroalkanes . It also undergoes the Cannizaro reaction even though it has alpha hydrogen .Physical And Chemical Properties Analysis
Isobutyraldehyde is a colorless and irritating liquid with a relative density of 0.7938 (20 degrees C). It has a melting point of -65.9 °C and a boiling point of 64.5 °C. Its refractive index is 1.373 (20 °C). It is slightly soluble in water and soluble in benzene, chloroform, ethanol, and ether .Aplicaciones Científicas De Investigación
1. Bioconversion of CO2 to Isobutyraldehyde
Isobutyraldehyde is recognized for its potential in bioconversion processes. Research indicates that genetically engineered Synechococcus elongatus PCC7942 can produce isobutyraldehyde directly from CO2. This process involves overexpression of ribulose 1,5-bisphosphate carboxylase/oxygenase (Rubisco) and demonstrates higher productivity compared to other bioconversion processes for fuels and chemicals, emphasizing the promise of direct CO2 bioconversion into valuable products (Atsumi, Higashide, & Liao, 2009).
2. Catalysts in Chemical Synthesis
Isobutyraldehyde serves as an important chemical raw material in the synthesis of various chemicals. Studies have reviewed progress in catalysts for synthesizing isobutyraldehyde, particularly from methanol-ethanol, and forecasted the development trend of these catalysts. This underscores the significant role of isobutyraldehyde in the chemical industry (Wang Gang, 2013).
3. Microbial Production
Research involving Escherichia coli has demonstrated the microbial production of isobutyraldehyde. By removing aldehyde reductase activity in E. coli, the production of isobutyraldehyde has been optimized, showcasing its potential as a renewable method for producing important chemical feedstocks (Rodriguez & Atsumi, 2012).
4. Biotransformation to Isobutanol
Isobutyraldehyde is also a key player in biotransformation processes. An engineered Escherichia coli strain has been developed to convert isobutyraldehyde into isobutanol, a valuable substance. This biotechnological approach is significant for addressing environmental concerns related to isobutyraldehyde as a by-product in industrial processes (Hosseini et al., 2020).
5. Photodissociation in Aliphatic Aldehydes
Isobutyraldehyde's behavior in photodissociation, a chemical process induced by light, has been studied. This research demonstrates the importance of the roaming pathway in the photodissociation of large aliphatic aldehydes, including isobutyraldehyde. Such studies contribute to a better understanding of the chemical properties and reactions of aldehydes like isobutyraldehyde under specific conditions (Tsai et al., 2015).
Safety and Hazards
Isobutyraldehyde is highly flammable and harmful if swallowed. It causes serious eye irritation and is suspected of causing genetic defects . It is recommended to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep away from open flames, hot surfaces, and sources of ignition .
Direcciones Futuras
Isobutyraldehyde is a promising feedstock available via biotechnological routes based on both carbohydrates and the direct bioconversion of CO2 . A paper discusses the significance of using greenhouse gas for oxo chemicals production, highlighting the current state and the potential of isobutyraldehyde synthesis with a special focus on the in vivo and in vitro scheme of C1-based biomanufacturing . Another paper reports an efficient process for the aromatization of isobutyraldehyde over zeolite catalysts in a continuous fixed bed reactor to provide value-added aromatic compounds .
Propiedades
Número CAS |
122684-65-5 |
|---|---|
Fórmula molecular |
C4H8O |
Peso molecular |
79.15 |
Nombre IUPAC |
2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanal |
InChI |
InChI=1S/C4H8O/c1-4(2)3-5/h3-4H,1-2H3/i1D3,2D3,4D |
Clave InChI |
AMIMRNSIRUDHCM-UAVYNJCWSA-N |
SMILES |
CC(C)C=O |
Sinónimos |
2-Methyl-propanal-D7; 2-Formylpropane-D7; 2-Methyl-1-propanal-D7; 2-Methylpropanal-D7; 2-Methylpropionaldehyde-D7; 2-Propanecarboxaldehyde-D7; Dimethylacetaldehyde-D7; Isobutanal-D7; Isobutyral-D7; Isobutyric Aldehyde-D7; Isobutyryl Aldehyde-D7; Isop |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-[(3-Adamantyl-4-methoxyphenyl)]-2-naphthoic Acid Ethyl Ester](/img/structure/B590870.png)



![3-Methoxy-4-[[5-[(methoxycarbonyl)amino]-1-methyl-1H-indol-3-yl]methyl]benzoic Acid](/img/structure/B590876.png)



